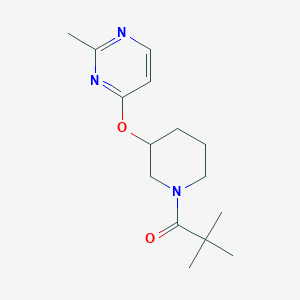

2,2-Dimethyl-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

2,2-dimethyl-1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-11-16-8-7-13(17-11)20-12-6-5-9-18(10-12)14(19)15(2,3)4/h7-8,12H,5-6,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUQKHRQRBIKNNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)propan-1-one typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

Attachment of the Pyrimidine Group: The 2-methylpyrimidine-4-ol is then introduced via a nucleophilic substitution reaction, where the hydroxyl group of the pyrimidine reacts with a suitable leaving group on the piperidine intermediate.

Final Assembly:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or sulfonates can be used under basic conditions to introduce new groups to the pyrimidine ring.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can yield N-oxides, while reduction of the carbonyl group results in the corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrimidine ring is particularly significant, as it is a common motif in many biologically active molecules.

Medicine

In medicinal chemistry, this compound is studied for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of oncology and neurology.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The pyrimidine ring can bind to nucleotide-binding sites on enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Heterocyclic Substituents on Piperidine

The target compound’s 2-methylpyrimidin-4-yloxy group distinguishes it from analogs with fluorophenoxy () or triazolopyridine () substituents. Pyrimidine derivatives are known for their ability to engage in hydrogen bonding and π-π interactions, which are critical for binding to ATP pockets in kinases .

Propanone Backbone Modifications

The 2,2-dimethyl groups in the target compound reduce conformational flexibility and increase steric hindrance compared to the 3-benzenesulfonyl () or 3-phenyl () analogs. This rigidity may enhance metabolic stability by shielding the ketone from enzymatic reduction . However, the benzenesulfonyl group in BF25657 () could improve solubility via sulfone’s polar nature, albeit at the cost of higher molecular weight (~389 vs. ~286) .

Pharmacokinetic Implications

Compounds with trifluoromethylpyrimidine () or benzenesulfonyl () groups are likely to exhibit longer half-lives due to increased resistance to oxidative metabolism. The target compound’s dimethyl groups may similarly slow degradation, though its smaller size (~286 MW) could favor blood-brain barrier penetration compared to bulkier analogs .

Biological Activity

2,2-Dimethyl-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)propan-1-one is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration combining piperidine and pyrimidine moieties, which may contribute to its pharmacological properties.

Chemical Structure

The compound's IUPAC name is this compound, and its molecular formula is . The structure can be represented as follows:

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. Similar compounds have shown the ability to modulate enzyme activity, influence receptor binding, and affect various signaling pathways. The exact mechanism of action for this compound remains an area of ongoing research.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing piperidine and pyrimidine rings have been reported to show activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

| Compound | Target Bacteria | Activity |

|---|---|---|

| 2-Methylpyrimidine derivatives | S. aureus | Moderate |

| Piperidine derivatives | E. coli | High |

Antitumor Activity

Research indicates that compounds with similar configurations may possess anticancer properties. For example, studies on related piperidine derivatives have demonstrated cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The proposed mechanisms include apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Apoptosis |

| PC-3 (prostate cancer) | 20 | Cell cycle arrest |

Case Studies

- Study on Antimicrobial Properties : A recent investigation evaluated the antimicrobial efficacy of various piperidine derivatives against Gram-positive and Gram-negative bacteria. The study found that compounds with a pyrimidine moiety exhibited enhanced activity compared to their counterparts lacking this feature.

- Antitumor Efficacy : In vitro studies conducted on a panel of cancer cell lines revealed that the tested compound significantly inhibited cell proliferation in MCF-7 cells at concentrations as low as 15 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.